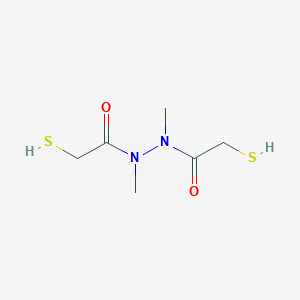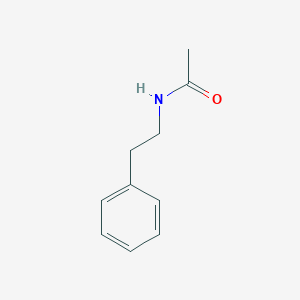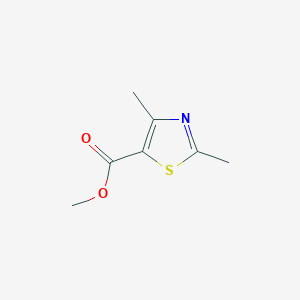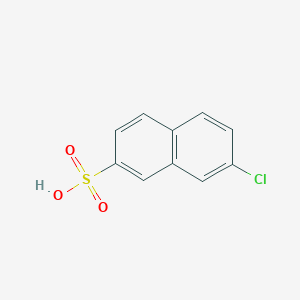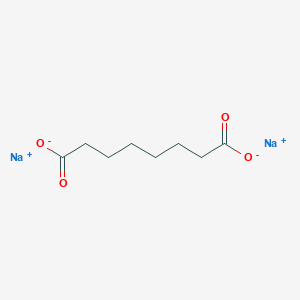
Disodium suberate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium suberate is a chemical compound that has been widely used in scientific research. It is a sodium salt of suberic acid, which is a dicarboxylic acid with six carbon atoms. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 218.08 g/mol.
Mécanisme D'action
Disodium suberate is a dicarboxylic acid that can be metabolized by the body to produce energy. It enters the Krebs cycle, where it is oxidized to produce ATP, which is the main source of energy for the body. This compound is also involved in the regulation of energy metabolism and the metabolism of fatty acids. It has been shown to activate the activity of the Krebs cycle enzymes, which are involved in the production of ATP.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the Krebs cycle enzymes, which are involved in the production of ATP. It has also been shown to regulate energy metabolism and the metabolism of fatty acids. This compound has been shown to increase the activity of the enzymes involved in the oxidation of fatty acids, which can lead to an increase in the production of ATP. Moreover, it has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium suberate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively cheap. This compound can be used as a substrate for the determination of enzyme activity in biological samples. It has been used in the study of the metabolism of fatty acids and the regulation of energy metabolism. However, there are some limitations to the use of this compound in lab experiments. It can be toxic in high concentrations, and care should be taken when handling it. Moreover, it may interfere with the activity of other enzymes, which can affect the results of the experiment.
Orientations Futures
There are several future directions for the study of disodium suberate. It can be used to study the mechanism of action of various enzymes and metabolic pathways. This compound can also be used to study the regulation of energy metabolism and the metabolism of fatty acids. Moreover, it can be used to study the effect of this compound on the activity of the Krebs cycle enzymes. Additionally, it can be used to study the antioxidant properties of this compound and its effect on oxidative stress. Further research can also be done to explore the potential therapeutic uses of this compound in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It is a sodium salt of suberic acid, which is a dicarboxylic acid with six carbon atoms. This compound has been used to study the mechanism of action of various enzymes and metabolic pathways. It has also been used to study the regulation of energy metabolism and the metabolism of fatty acids. This compound has several advantages for lab experiments, but there are also some limitations to its use. Further research can be done to explore the potential therapeutic uses of this compound in the treatment of various diseases.
Méthodes De Synthèse
Disodium suberate can be synthesized by the reaction of suberic acid with sodium hydroxide. The reaction produces sodium suberate, which can be further treated with hydrochloric acid to form this compound. The chemical equation for the synthesis of this compound is as follows:
Suberic acid + NaOH → Na suberate + H2O
Na suberate + HCl → this compound + H2O
Applications De Recherche Scientifique
Disodium suberate has been widely used in scientific research as a biochemical reagent. It is used to study the mechanism of action of various enzymes and metabolic pathways. This compound is also used as a substrate for the determination of enzyme activity in biological samples. It has been used in the study of the metabolism of fatty acids and the regulation of energy metabolism. Moreover, it has also been used in the study of the effect of this compound on the activity of the Krebs cycle enzymes.
Propriétés
Numéro CAS |
17265-12-2 |
|---|---|
Formule moléculaire |
C8H12Na2O4 |
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
disodium;octanedioate |
InChI |
InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
SDWYUQHONRZPMW-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Synonymes |
suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



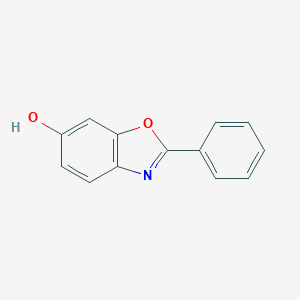
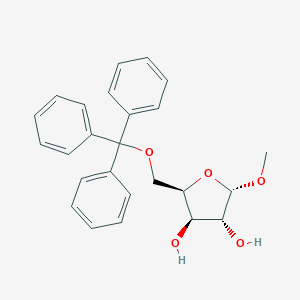



![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)


